Benzyltriphenylphosphonium bromide
Overview
Description
Benzyltriphenylphosphonium bromide is an organic phosphonium compound with the chemical formula C₂₅H₂₂BrP. It is a white crystalline solid that is soluble in organic solvents such as benzene and dichloromethane but insoluble in water . This compound is widely used in organic synthesis, particularly as a phase transfer catalyst and a Wittig reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction is typically carried out in an organic solvent such as toluene, acetonitrile, or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of substituted benzyl halides and triphenylphosphine in tetrahydrofuran (THF) can be irradiated at 60°C for 30 minutes to achieve high yields (87-98%) of the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, particularly in the formation of phosphine oxides.
Photoredox Catalysis: It can act as an alkyl radical precursor under photoredox catalysis, leading to the formation of carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as azides.
Photoredox Catalysis: Conditions often involve the use of light and a suitable photocatalyst.
Major Products:
Substitution Reactions: Products include various substituted phosphonium salts.
Photoredox Catalysis: Products can include complex organic molecules such as brittonin A.
Scientific Research Applications
Benzyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyltriphenylphosphonium bromide involves its role as a nucleophilic reagent. In substitution reactions, the bromide ion is replaced by other nucleophiles, leading to the formation of new phosphonium salts. In photoredox catalysis, it acts as an alkyl radical precursor, where the benzylic radicals can couple to form carbon-carbon or carbon-hydrogen bonds .
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Comparison: Benzyltriphenylphosphonium bromide is unique due to its benzyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For example, methyltriphenylphosphonium bromide has a simpler structure and different reactivity patterns, while allyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide have different alkyl groups that influence their chemical behavior .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPWWCRWNCUNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932443 | |
Record name | Benzyl(triphenyl)phosphanium bromide | |
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Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzyltriphenylphosphonium bromide | |
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CAS No. |
1449-46-3 | |
Record name | Phosphonium, triphenyl(phenylmethyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449-46-3 | |
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Record name | Benzyltriphenylphosphonium bromide | |
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Record name | 1449-46-3 | |
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Record name | Benzyl(triphenyl)phosphanium bromide | |
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Record name | Benzyltriphenylphosphonium bromide | |
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Record name | Benzyltriphenylphosphonium bromide | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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